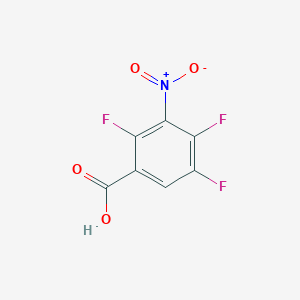

2,4,5-Trifluoro-3-nitrobenzoic acid

Overview

Description

2,4,5-Trifluoro-3-nitrobenzoic acid is an important intermediate compound in the process of preparing pharmaceutical agents such as benzimidazole derivatives .

Synthesis Analysis

The synthesis of 2,4,5-Trifluoro-3-nitrobenzoic acid involves several steps. Starting from o-methylphenol, a nitration reaction selectively generates a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then a fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally, the methyl group is oxidized under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis

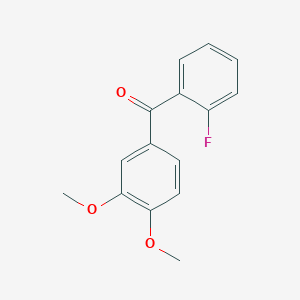

The molecular structure of 2,4,5-Trifluoro-3-nitrobenzoic acid can be represented by the formula C7H2F3NO4 .Chemical Reactions Analysis

2,4,5-Trifluoro-3-nitrobenzoic acid can undergo substitution reactions at 2,4-sites with ammonium hydroxide solution to obtain methyl 2,4-diamino-3-fluoro-5-nitrobenzoate .Physical And Chemical Properties Analysis

2,4,5-Trifluoro-3-nitrobenzoic acid is a colorless crystal or a white crystalline powder. It has a predicted density of 1.748±0.06 g/cm3, a predicted boiling point of 355.9±42.0 °C, and a flash point of 169.029°C. It is soluble in very few solvents, such as ketones, alcohols, and esters .Scientific Research Applications

Synthesis of Fine Chemical Intermediates

2,4,5-Trifluorobenzoic acid (2,4,5-TFBA) is an important fine chemical intermediate for pharmaceuticals, agrichemicals, and polymers . It is synthesized from tetrachlorophthalic anhydride via hydrolysis, fluorination, and decarboxylation .

Use in High-Performance Liquid Chromatography (HPLC)

HPLC can be used to track and control the synthesis of 2,4,5-TFBA . This method can also be used to study the HPLC determination conditions for various related compounds .

Preparation of Quinolone Derivatives

2,4,5-Trifluoro-3-methoxybenzoic acid, a derivative of 2,4,5-Trifluoro-3-nitrobenzoic acid, can be used as a precursor for the preparation of quinolone derivatives .

Synthesis of Organotin (IV) Complexes

2,4,5-Trifluoro-3-methoxybenzoic acid readily forms organotin (IV) complexes . These complexes have various applications in the field of materials science and catalysis.

Use in Crystallography

Complexes based on 2,4,5-trifluoro-3-methoxybenzoic acid have been synthesized and characterized by X-ray crystallography . This helps in understanding the structural properties of these complexes.

Use in NMR Spectroscopy

The complexes of 2,4,5-trifluoro-3-methoxybenzoic acid have been characterized by 1H, 13C, and 119Sn NMR spectra analyses . This provides valuable information about the molecular structure and dynamics of these complexes.

Mechanism of Action

Target of Action

It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Mode of Action

The mode of action of 2,4,5-Trifluoro-3-nitrobenzoic acid in the context of the SM coupling reaction involves its interaction with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Its role in the sm coupling reaction suggests that it may influence pathways involving carbon–carbon bond formation .

Pharmacokinetics

Its molecular weight is 17609 , which may influence its bioavailability.

Result of Action

Its use in the sm coupling reaction suggests that it may facilitate the formation of new carbon–carbon bonds .

Safety and Hazards

Future Directions

While specific future directions for 2,4,5-Trifluoro-3-nitrobenzoic acid are not detailed in the search results, it’s worth noting that this compound is an important intermediate in the synthesis of pharmaceutical agents . Therefore, its future directions may involve further exploration of its potential applications in medicinal chemistry.

properties

IUPAC Name |

2,4,5-trifluoro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NO4/c8-3-1-2(7(12)13)4(9)6(5(3)10)11(14)15/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJAWLRXFKLNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626882 | |

| Record name | 2,4,5-Trifluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trifluoro-3-nitrobenzoic acid | |

CAS RN |

115549-15-0 | |

| Record name | 2,4,5-Trifluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the significance of 2,4,5-Trifluoro-3-nitrobenzoic acid in the synthesis of nuclear-fluorinated benzoic acid derivatives?

A1: 2,4,5-Trifluoro-3-nitrobenzoic acid serves as a key intermediate in the synthesis of nuclear-fluorinated benzoic acid derivatives []. The provided research outlines a synthetic route where 2,4,5-trifluoro-3-nitrobenzyl fluoride is first saponified to yield 2,4,5-Trifluoro-3-nitrobenzoic acid. This acid then undergoes further modifications, including the reduction of the nitro group and potential halogen exchange reactions, leading to a variety of nuclear-fluorinated benzoic acid derivatives. This highlights the importance of 2,4,5-Trifluoro-3-nitrobenzoic acid as a building block in accessing a diverse range of fluorinated compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B56076.png)

![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)

![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)

![[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B56087.png)